molecular formula C38H63NO9 B6309128 7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt CAS No. 105449-93-2

7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt

Cat. No.: B6309128
CAS No.: 105449-93-2
M. Wt: 677.9 g/mol
InChI Key: SNQDZZHBKIWLHY-BYLIBKKASA-N
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Description

7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt is a bioactive small molecule known for its high purity and quality. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is recognized for its potential anticancer properties and is often utilized in biochemical studies .

Preparation Methods

The synthesis of 7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt involves several steps. The primary synthetic route includes the hydroxylation of cholesterol followed by the esterification with hemisuccinate and subsequent reaction with diethanolamine. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality and consistency .

Chemical Reactions Analysis

7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its bioactivity.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt involves its interaction with specific molecular targets and pathways. The compound is known to modulate cholesterol metabolism and influence cell signaling pathways related to lipid homeostasis. It may also exert its effects by binding to specific receptors or enzymes involved in these pathways, thereby altering their activity and leading to various biological outcomes .

Comparison with Similar Compounds

7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt can be compared with other similar compounds, such as:

    Cholesteryl hemisuccinate: Another cholesterol derivative used in similar biochemical applications.

    Cholesteryl oleate: A cholesterol ester with different fatty acid composition, used in lipid metabolism studies.

    Cholesteryl palmitate: A cholesterol ester commonly found in biological membranes and used in membrane dynamics research.

The uniqueness of this compound lies in its specific hydroxylation and esterification pattern, which imparts distinct biological activities and research applications .

Properties

IUPAC Name

2-aminoethanol;4-[[(3S,7S,8S,9R,10R,13R,14R,17R)-7-(3-carboxypropanoyloxy)-8,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O8.C2H7NO/c1-22(2)8-7-9-23(3)26-10-11-27-35(26,5)19-17-28-34(4)18-16-25(43-32(41)14-12-30(37)38)20-24(34)21-29(36(27,28)6)44-33(42)15-13-31(39)40;3-1-2-4/h21-23,25-29H,7-20H2,1-6H3,(H,37,38)(H,39,40);4H,1-3H2/t23-,25+,26-,27-,28-,29+,34+,35-,36+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQDZZHBKIWLHY-BYLIBKKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2(C(C=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)OC(=O)CCC(=O)O)C)C.C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]2([C@H](C=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)OC(=O)CCC(=O)O)C)C.C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H63NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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